

Application Notes and Protocols: Recrystallization of 1-tert-Butyl-4-chlorocyclohexane

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Compound of Interest

Compound Name: 1-tert-Butyl-4-chlorocyclohexane

Cat. No.: B3054821

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] This process relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[2] By dissolving an impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound will form crystals, while impurities remain in the surrounding solution (mother liquor).[1][2] This document provides a detailed protocol for the purification of **1-tert-Butyl-4-chlorocyclohexane**, a substituted cyclohexane that exists as a mixture of cis and trans isomers. The separation of such stereoisomers is often achievable through fractional crystallization due to differences in their crystal lattice energies and, consequently, their solubilities.

While specific solubility data for **1-tert-Butyl-4-chlorocyclohexane** is not extensively published, this protocol is based on established principles for recrystallizing similar non-polar to moderately polar organic compounds. Alcohols such as methanol or ethanol, or a mixed-solvent system like ethanol/water, are common and effective choices.[3][4] The following protocols provide a robust starting point for achieving high purity of **1-tert-Butyl-4-chlorocyclohexane**.

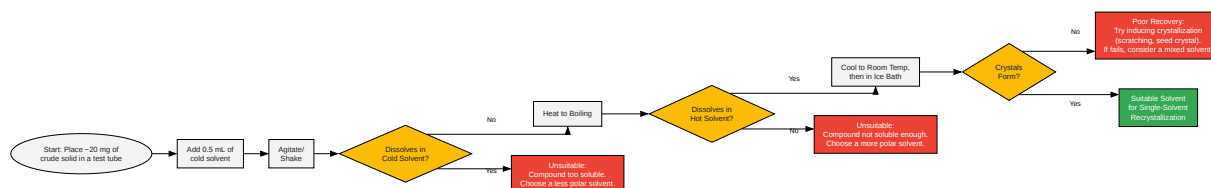
Compound Data and Physical Properties

A summary of the physical and chemical properties of **1-tert-Butyl-4-chlorocyclohexane** is presented below. This data is essential for handling the compound and for assessing the purity of the final product.

Property	Value
Molecular Formula	C ₁₀ H ₁₉ Cl
Molecular Weight	174.71 g/mol [5][6]
Boiling Point	216.2 °C at 760 mmHg[5][7]
Density	0.92 g/cm ³ [5][7]
CAS Number (Mixture)	62056-46-6[7][8][9]
CAS Number (trans)	13145-48-7[5][6]
CAS Number (cis)	13131-74-3[6]
Crude Melting Point	(To be determined experimentally)
Purified Melting Point	(To be determined experimentally; compare to literature values if available)
Percent Recovery	(To be calculated after experiment: (mass of pure solid / mass of crude solid) x 100)

Logical Workflow for Solvent Selection

The success of a recrystallization heavily depends on the choice of solvent.[10] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. The following diagram illustrates the decision-making process for selecting an appropriate solvent system.



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Caption: Workflow for selecting a suitable recrystallization solvent.

Experimental Protocols

The following are generalized but detailed protocols for the recrystallization of **1-tert-Butyl-4-chlorocyclohexane**. It is recommended to first perform small-scale solubility tests as outlined in the workflow above to confirm the best solvent choice. Ethanol is proposed as a starting point for a single-solvent system, and an ethanol/water mixture for a two-solvent system.

Protocol 1: Single-Solvent Recrystallization (Using Ethanol)

This method is preferred if a solvent is found in which the compound is soluble when hot and insoluble when cold.^[1]

Materials:

- Crude **1-tert-Butyl-4-chlorocyclohexane**

- Ethanol (95% or absolute)
- Erlenmeyer flasks (2)
- Hot plate
- Stemless funnel and fluted filter paper (for hot filtration, if needed)
- Büchner funnel, filter flask, and vacuum source
- Boiling chips
- Watch glass
- Ice bath

Procedure:

- **Dissolution:** Place the crude solid in an Erlenmeyer flask with a boiling chip. Add a small amount of ethanol, just enough to cover the solid. Heat the mixture gently on a hot plate. Add more hot ethanol in small portions, swirling the flask, until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.^[10]
- **Hot Filtration (Optional):** If insoluble impurities are present after dissolution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.
- **Crystallization:** Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- **Cooling:** Once the flask has reached room temperature and crystal formation has appeared to stop, place it in an ice bath for 10-15 minutes to maximize the yield of crystals.^{[4][10]}
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

- **Drying:** Allow the crystals to dry completely on the filter paper or by transferring them to a watch glass. Determine the mass and melting point of the purified product and calculate the percent recovery.

Protocol 2: Two-Solvent Recrystallization (Using Ethanol and Water)

This method is useful when no single solvent has the ideal solubility properties. It employs one solvent in which the compound is highly soluble (ethanol) and a second "anti-solvent" in which it is insoluble (water).^{[1][4]}

Materials:

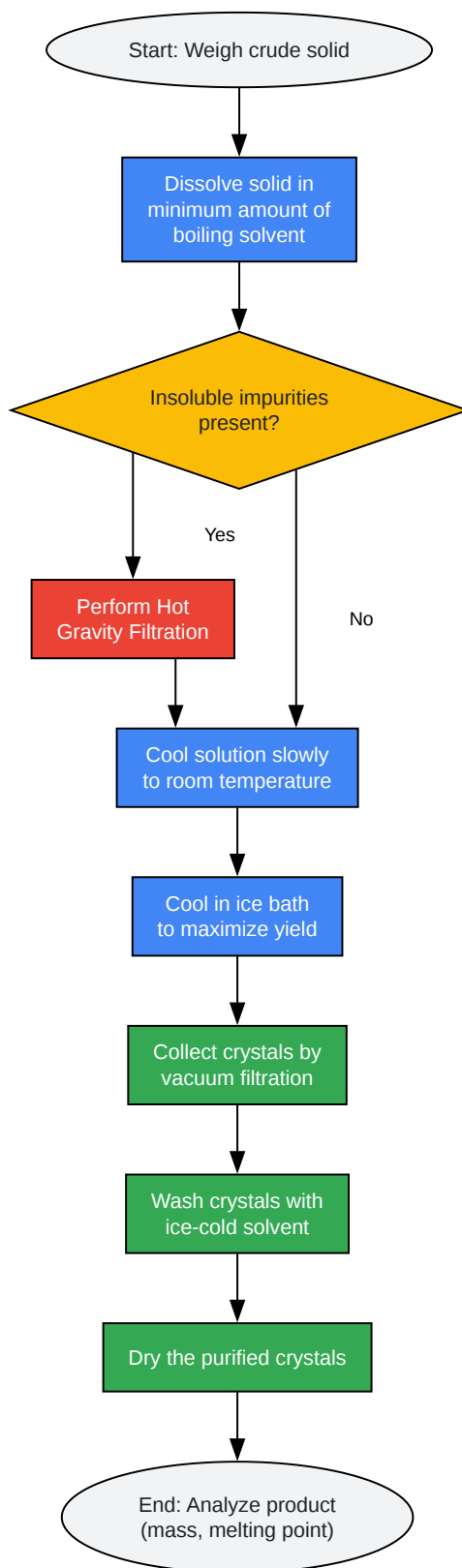
- Same as Protocol 1, with the addition of deionized water.

Procedure:

- **Dissolution:** In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol, following step 1 from Protocol 1.
- **Addition of Anti-Solvent:** While keeping the ethanol solution hot, add hot water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
- **Clarification:** Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
- **Crystallization and Cooling:** Remove the flask from the heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.
- **Isolation, Washing, and Drying:** Collect, wash (with a small amount of an ice-cold ethanol/water mixture), and dry the crystals as described in Protocol 1. Determine the final mass and melting point.

Recrystallization Experimental Workflow

The following diagram outlines the general experimental procedure for purifying a solid compound by recrystallization.



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Caption: Step-by-step experimental workflow for recrystallization.

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